

# "4-[3-(4-Aminophenoxy)propoxy]aniline" IUPAC name and structure elucidation

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## Compound of Interest

Compound Name: 4-[3-(4-Aminophenoxy)propoxy]aniline

Cat. No.: B1268366

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## An In-Depth Technical Guide to 4-[3-(4-Aminophenoxy)propoxy]aniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-[3-(4-Aminophenoxy)propoxy]aniline** is a symmetrical aromatic amine belonging to the class of diaryl ethers linked by a short alkoxy chain. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the versatile chemical properties conferred by the amino groups and the ether linkages. The presence of two primary aromatic amine functionalities provides sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, structural elucidation, physicochemical properties, a plausible synthetic route, and a prospective look at its potential biological activities based on related structures.

### IUPAC Name and Structure Elucidation

The formal IUPAC name for the compound is **4-[3-(4-aminophenoxy)propoxy]aniline**.

The structure consists of two aniline moieties linked at the para position through a three-carbon propyl chain via ether bonds.

## Chemical Structure

Caption: Chemical structure of **4-[3-(4-Aminophenoxy)propoxy]aniline**.

## Physicochemical Properties

Quantitative experimental data for **4-[3-(4-Aminophenoxy)propoxy]aniline** is not readily available in the literature. The following table summarizes its known identifiers and predicted physicochemical properties based on its structure.

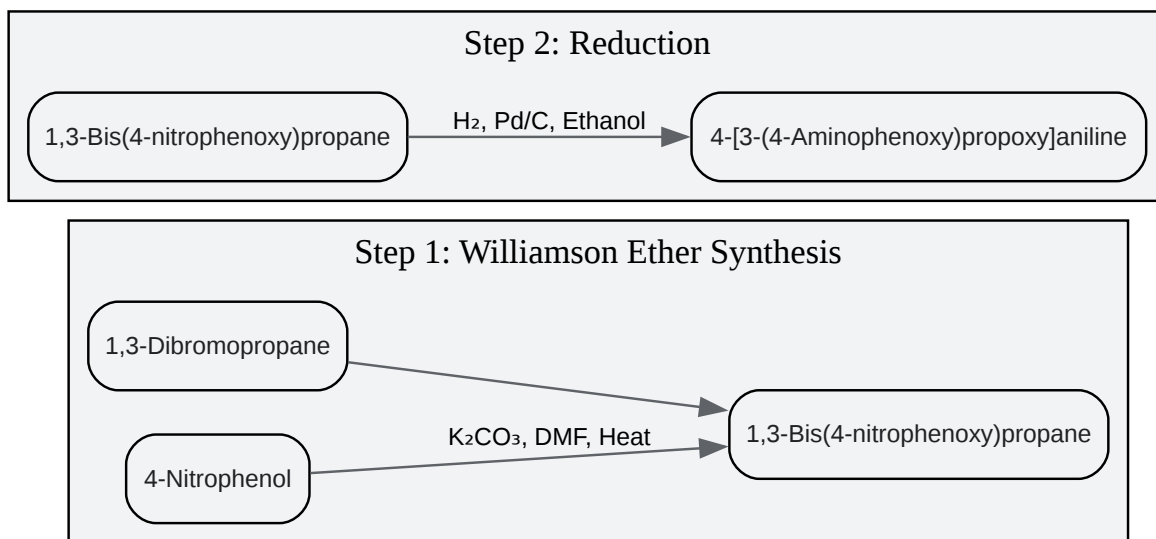
Property	Value	Source/Method
IUPAC Name	4-[3-(4-Aminophenoxy)propoxy]aniline	-
CAS Number	52980-20-8	[1]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	258.32 g/mol	[1]
Appearance	Expected to be a solid at room temperature	Inferred
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Likely soluble in DMSO, ethanol; poorly soluble in water	Inferred
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	4	Calculated
Rotatable Bonds	6	Calculated

## Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of **4-[3-(4-Aminophenoxy)propoxy]aniline** is not available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of analogous

bis(aminophenoxy)alkanes involves a two-step process: a Williamson ether synthesis followed by the reduction of nitro groups.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **4-[3-(4-Aminophenoxy)propoxy]aniline**.

## Experimental Protocol (Generalized)

### Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)propane

- Objective: To synthesize the dinitro intermediate via a Williamson ether synthesis.
- Methodology:
  - To a solution of 4-nitrophenol (2.0 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate ( $K_2CO_3$ ) (2.2 equivalents).
  - Stir the mixture at room temperature for 30 minutes to form the phenoxide.
  - Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

- Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice-water.
- The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1,3-bis(4-nitrophenoxy)propane.

### Step 2: Synthesis of **4-[3-(4-Aminophenoxy)propoxy]aniline**

- Objective: To reduce the nitro groups of the intermediate to amino groups.
- Methodology:
  - Dissolve 1,3-bis(4-nitrophenoxy)propane (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
  - Add a catalytic amount of palladium on carbon (10% Pd/C).
  - Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi) at room temperature.
  - Monitor the reaction by TLC until the starting material is consumed.
  - Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-[3-(4-Aminophenoxy)propoxy]aniline**.

## Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure of the molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two aniline rings, likely appearing as two sets of doublets in the

aromatic region (around 6.5-7.0 ppm). The methylene protons of the propoxy chain would appear as multiplets in the upfield region. The protons of the two CH<sub>2</sub> groups attached to the oxygens would be expected around 4.0 ppm, and the central CH<sub>2</sub> group would be at a slightly higher field. The amine protons would likely appear as a broad singlet.

- <sup>13</sup>C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with those attached to the oxygen and nitrogen atoms being the most downfield. The three different carbons of the propoxy chain would also be distinguishable.
- FTIR: The infrared spectrum should exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm<sup>-1</sup>), C-N stretching (around 1250-1350 cm<sup>-1</sup>), aromatic C=C stretching (around 1500-1600 cm<sup>-1</sup>), and C-O ether stretching (around 1200-1250 cm<sup>-1</sup>).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.32). Fragmentation patterns would likely involve cleavage of the ether bonds and the propoxy chain.

## Potential Applications in Drug Development and Biological Activity

Specific biological studies on **4-[3-(4-Aminophenoxy)propoxy]aniline** have not been reported. However, the diaryl ether and bis-aniline motifs are present in many biologically active molecules, suggesting potential areas for investigation.

- Antimicrobial Activity: Diaryl ether derivatives have been investigated as potential antimicrobial agents. The structural similarity of the title compound to other bis(phenoxy)alkanes suggests it could be screened for activity against various bacterial and fungal strains.<sup>[2]</sup>
- Anticancer Activity: The diaryl ether scaffold is a privileged structure in the design of anticancer agents.<sup>[3]</sup> Molecules containing this moiety have been shown to exhibit antiproliferative activity against various cancer cell lines. Further derivatization of the amino groups could lead to compounds with enhanced cytotoxic effects.

- **Antioxidant Properties:** Phenolic and anilinic compounds are known for their antioxidant properties due to their ability to scavenge free radicals. The presence of two aminophenoxy groups suggests that this compound could exhibit antioxidant activity.[4]
- **Polymer and Materials Science:** The diamine nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers such as polyimides and polyamides, which have applications in electronics and aerospace due to their thermal stability.

## Conclusion

**4-[3-(4-Aminophenoxy)propoxy]aniline** is a chemically interesting molecule with potential for further exploration in both medicinal chemistry and materials science. While there is a lack of specific experimental data for this compound, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with a range of biological activities. The proposed synthetic route provides a practical approach for its preparation, which would enable further investigation into its physicochemical properties and pharmacological potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.

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